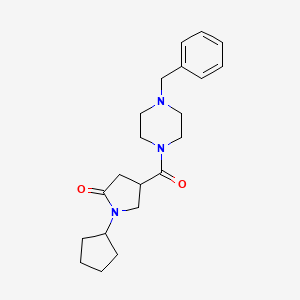
4-(4-Benzylpiperazine-1-carbonyl)-1-cyclopentylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Benzylpiperazine-1-carbonyl)-1-cyclopentylpyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a carbonyl group, linked to a cyclopentylpyrrolidinone moiety. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazine-1-carbonyl)-1-cyclopentylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 4-benzylpiperazine with a suitable acyl chloride, followed by cyclization with a cyclopentylamine derivative. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Benzylpiperazine-1-carbonyl)-1-cyclopentylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
4-(4-Benzylpiperazine-1-carbonyl)-1-cyclopentylpyrrolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism by which 4-(4-Benzylpiperazine-1-carbonyl)-1-cyclopentylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into binding sites on these targets, altering their activity and resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Benzylpiperazine-1-carbonyl)piperidin-1-yl](4-methyl-4H): This compound shares a similar piperazine core but differs in the substituents attached to the piperazine ring.
tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another piperazine derivative with different functional groups, leading to distinct chemical and biological properties.
Uniqueness
4-(4-Benzylpiperazine-1-carbonyl)-1-cyclopentylpyrrolidin-2-one stands out due to its combination of a piperazine ring with a cyclopentylpyrrolidinone moiety. This unique structure provides a balance of rigidity and flexibility, allowing for diverse chemical reactivity and potential biological activity .
Propiedades
IUPAC Name |
4-(4-benzylpiperazine-1-carbonyl)-1-cyclopentylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c25-20-14-18(16-24(20)19-8-4-5-9-19)21(26)23-12-10-22(11-13-23)15-17-6-2-1-3-7-17/h1-3,6-7,18-19H,4-5,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKYJNBPMIHATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
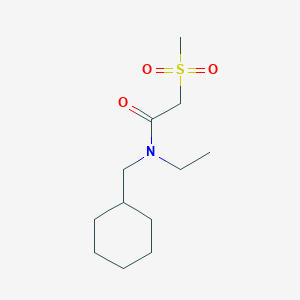
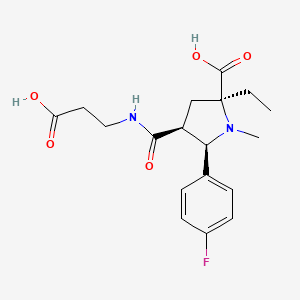
![N-[(5-methyl-2-pyrazinyl)methyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5288119.png)
![6-[(2-chlorophenoxy)acetyl]-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5288131.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B5288135.png)
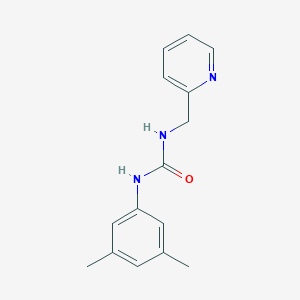
![ethyl 2-(1-{3-[(cyclohexylcarbonyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B5288154.png)
![4-[[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methyl]phenol](/img/structure/B5288159.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5288163.png)
![3-(5-bromofuran-2-yl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole](/img/structure/B5288169.png)
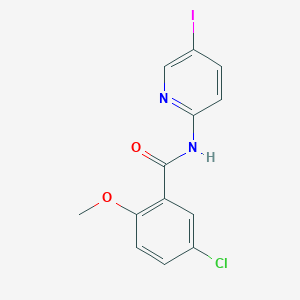
![(4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutyl)amine dihydrochloride](/img/structure/B5288184.png)
![(2Z)-3-[2-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B5288186.png)
![7-(3-chlorophenyl)-4-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5288188.png)
